molecular formula C13H20N2O3S B7038493 N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide

N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B7038493
M. Wt: 284.38 g/mol
InChI Key: GIQVXRPJQDJDBB-UHFFFAOYSA-N
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Description

N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-9-14-8-12(19-9)13(17)15-11(2-5-16)10-3-6-18-7-4-10/h8,10-11,16H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVXRPJQDJDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(CCO)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Oxane Ring: The oxane ring can be attached through nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiazole intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens (chlorine, bromine), nitro groups.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-ethyl-1,3-thiazole-5-carboxamide: Similar structure with an ethyl group instead of a methyl group.

    N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-oxazole-5-carboxamide: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

N-[3-hydroxy-1-(oxan-4-yl)propyl]-2-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

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